

# Cornuside: A Comprehensive Physicochemical and Biological Profile

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Cornuside**, a secoiridoid glucoside isolated from the fruit of Cornus officinalis (Japanese cornelian cherry), is a compound of significant interest in the pharmaceutical and scientific communities.[1][2][3] With a rich history in traditional medicine for treating inflammatory diseases and invigorating blood circulation, modern research is now elucidating the molecular mechanisms behind its therapeutic potential.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and associated experimental protocols of **Cornuside**, tailored for professionals in drug discovery and development.

## **Physicochemical Properties**

The fundamental characteristics of **Cornuside** are crucial for its application in research and development. A summary of its key physicochemical properties is presented below.



| Property              | Value   | Reference       |
|-----------------------|---|-----------------|
| IUPAC Name            | methyl (2S,3R,4S)-3-ethenyl-4- [2-(3,4,5- trihydroxybenzoyl)oxyethyl]-2- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 3,4-dihydro-2H-pyran-5- carboxylate         | [1]             |
| Molecular Formula     | C24H30O14   | [1][4][5][6][7] |
| Molecular Weight      | 542.49 g/mol  | [1][3][4][5][7] |
| CAS Number            | 131189-57-6   | [1][3][4][5][6] |
| Appearance            | White-like crystal, Solid powder  | [1][4]          |
| Solubility            | Soluble in DMSO (100 mg/mL), methanol, ethanol, pyridine, and DMF (20 mg/mL). [1][4][6][8][9] Some aqueous solubility in PBS (pH 7.2) at 10 mg/mL.[6][9] Insoluble in petroleum ether.[4] |                 |
| Specific Rotation (α) | -91 (c, 1.0 in MeOH)  | [4]             |

# **Spectroscopic Data**

The structural elucidation of **Cornuside** is accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Cornuside** (500 MHz, CD<sub>3</sub>OD)[10]



| Position | Chemical Shift (δ)<br>ppm | Multiplicity | J (Hz)    |
|----------|---------------------------|--------------|-----------|
| 3        | 7.45                      | S            |           |
| 5        | 3.10                      | m            | _         |
| 6α       | 1.85                      | m            | _         |
| 6β       | 2.25                      | m            | _         |
| 7        | 5.75                      | br s         |           |
| 8        | 4.70                      | d            | 7.5       |
| 9        | 2.55                      | m            |           |
| 10       | 1.15                      | d            | 7.0       |
| 1'       | 4.65                      | d            | 8.0       |
| 2'       | 3.25                      | m            | _         |
| 3'       | 3.40                      | m            | _         |
| 4'       | 3.30                      | m            | _         |
| 5'       | 3.45                      | m            |           |
| 6'a      | 3.85                      | dd           | 12.0, 2.0 |
| 6'b      | 3.68                      | dd           | 12.0, 5.5 |
| OMe      | 3.75                      | S            |           |

Table 3: ¹³C NMR Spectroscopic Data for **Cornuside** (125 MHz, CD₃OD)[10]



| Position | Chemical Shift (δ) ppm |
|----------|------------------------|
| 1        | 98.5                   |
| 3        | 152.0                  |
| 4        | 110.5                  |
| 5        | 35.5                   |
| 6        | 31.0                   |
| 7        | 130.0                  |
| 8        | 128.0                  |
| 9        | 45.0                   |
| 10       | 13.5                   |
| 1'       | 102.5                  |
| 2'       | 75.0                   |
| 3'       | 78.0                   |
| 4'       | 71.5                   |
| 5'       | 77.5                   |
| 6'       | 62.5                   |
| OMe      | 52.0                   |
| C=O      | 168.0                  |

Table 4: Other Spectroscopic Data



| Technique            | Key Data  | Reference |
|----------------------|---|-----------|
| HRESIMS              | m/z 543.1685 [M + Na]+  | [11]      |
| UV-Vis (in Methanol) | λmax at 220 nm, 230 nm, 280<br>nm   | [6][12]   |
| IR (KBr)             | vmax (cm <sup>-1</sup> ) at 3256<br>(Hydroxy), 2959, 2926, 1727,<br>1669 (Carbonyl), 1523, 1458 | [12]      |

## **Biological Activities and Signaling Pathways**

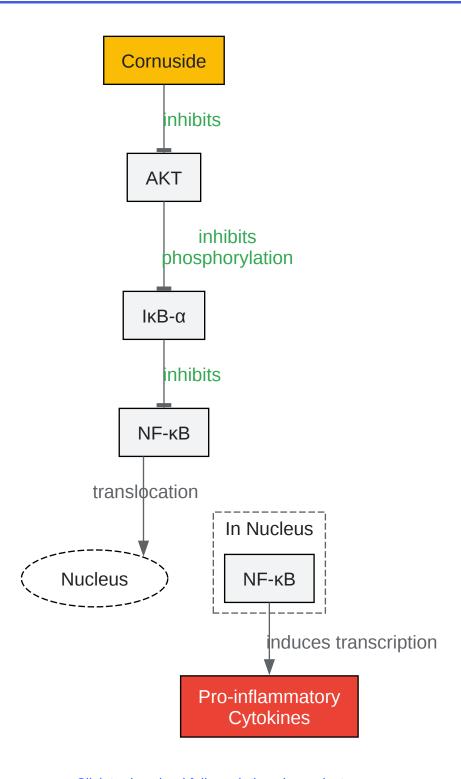
**Cornuside** exhibits a wide array of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective effects.[1][8][13] It modulates several key intracellular signaling pathways, as detailed below.

## **Anti-inflammatory and Immunomodulatory Effects**

**Cornuside** has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, and TNF- $\alpha$ .[2][13][14] This is achieved through the modulation of critical signaling cascades.

• AKT/NF-κB Pathway: **Cornuside** inhibits the phosphorylation of IκB-α and reduces the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.[14][15] It also suppresses the PI3K/AKT signaling pathway, which is involved in inflammation-mediated diseases.[14][15]



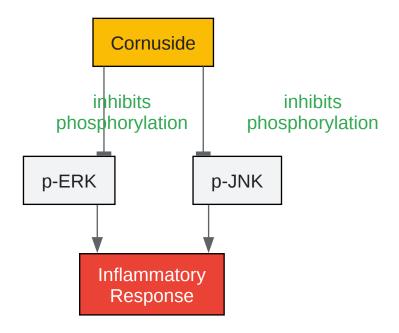


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Cornuside's inhibition of the AKT/NF-κB signaling pathway.

 MAPK Pathway: Cornuside also down-regulates the Mitogen-Activated Protein Kinase (MAPK) pathway by suppressing the phosphorylation of JNK and ERK, which are involved in inflammatory processes.[3][16]





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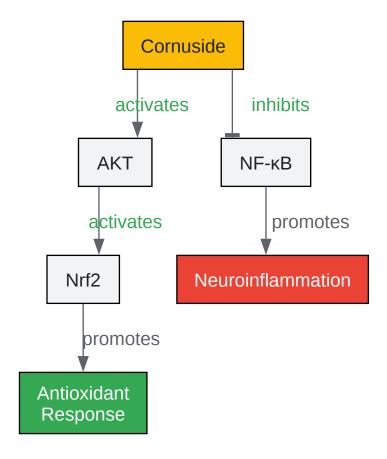
Modulation of the MAPK pathway by **Cornuside**.

## **Neuroprotective and Antioxidant Effects**

**Cornuside** has demonstrated potential in mitigating neurodegenerative conditions like Alzheimer's disease.[13] It can alleviate neuronal injuries, reduce amyloid plaque pathology, and inhibit Tau phosphorylation.[13] These neuroprotective effects are linked to its ability to modulate astrocyte phenotypes and reduce oxidative stress.

• AKT/Nrf2/NF-κB Pathway: **Cornuside** activates the AKT/Nrf2 signaling pathway, which upregulates antioxidant response elements, while simultaneously inhibiting the NF-κB pathway.[13] This dual action reduces the production of pro-inflammatory cytokines and enhances the cellular antioxidant defense mechanisms.[13]





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**Cornuside**'s role in the AKT/Nrf2/NF-κB signaling cascade.

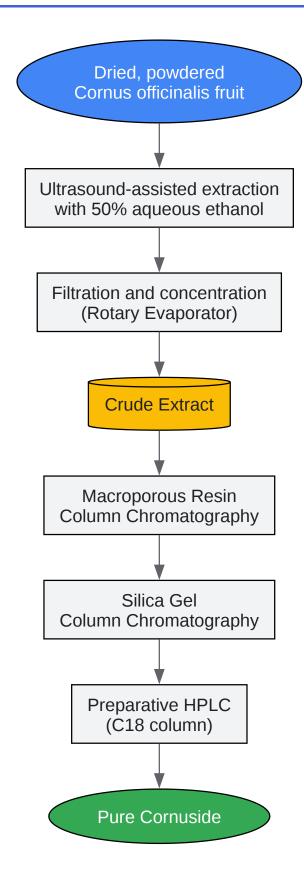
## **Experimental Protocols**

This section details methodologies for key experiments related to the isolation, analysis, and biological evaluation of **Cornuside**.

#### **Isolation and Purification of Cornuside**

A common procedure for obtaining pure **Cornuside** from Cornus officinalis fruits is outlined below.[1][17]





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Workflow for the isolation and purification of Cornuside.



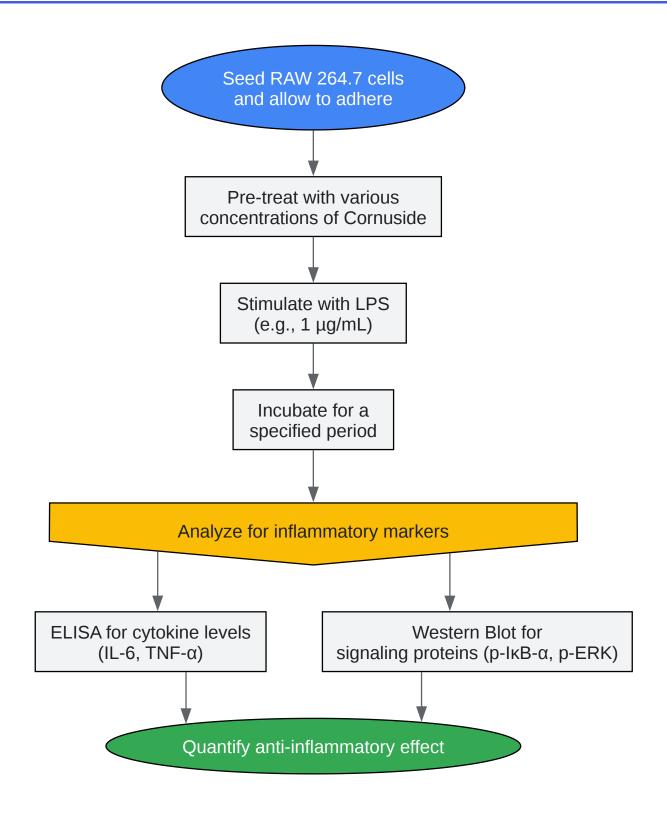
#### Methodology:

- Extraction: The dried and powdered fruits are extracted with 50% aqueous ethanol, often with the aid of ultrasound to improve efficiency.[17] This process is typically repeated multiple times to maximize the yield. The combined extracts are then filtered and concentrated under reduced pressure to obtain a crude extract.[17]
- Preliminary Purification: The crude extract is subjected to macroporous resin column chromatography to enrich the iridoid glycoside fraction.[17] This is followed by silica gel column chromatography using a solvent gradient (e.g., chloroform-methanol) to further separate the compounds.[17]
- Final Purification: The fractions containing Cornuside are pooled and subjected to
  preparative high-performance liquid chromatography (HPLC) for final purification.[17] The
  purity of the isolated Cornuside is then confirmed using analytical HPLC, mass
  spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[17]

#### **In Vitro Anti-inflammatory Assay**

The anti-inflammatory properties of **Cornuside** can be assessed using cell-based assays.





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Experimental workflow for in vitro anti-inflammatory assays.

Methodology:

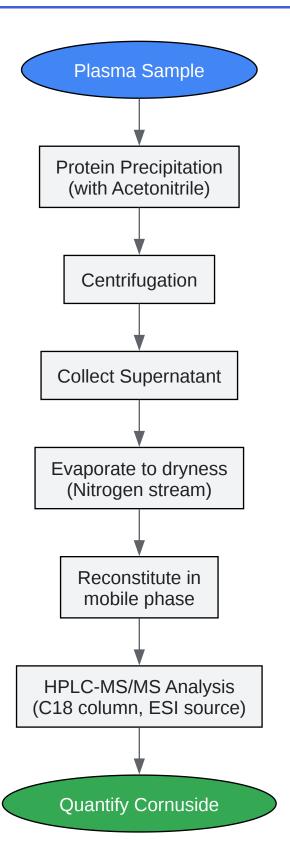


- Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
   [18][19]
- Treatment: Cells are pre-treated with varying concentrations of Cornuside for a specified duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
   [18][19]
- Analysis of Inflammatory Markers:
  - ELISA: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
  - Western Blotting: The expression and phosphorylation status of key signaling proteins (e.g., IκB-α, NF-κB p65, ERK, JNK) in cell lysates are analyzed by Western blotting to elucidate the mechanism of action.[18][19]

## **HPLC-MS/MS** for Quantification in Plasma

A robust method for quantifying **Cornuside** in biological matrices is essential for pharmacokinetic studies.[20]





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Workflow for plasma sample preparation and HPLC-MS/MS analysis.



#### Methodology:

- Sample Preparation: A protein precipitation method is used to extract Cornuside from plasma samples.[20] An internal standard is added, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected.[20]
- Analysis: The dried and reconstituted sample is injected into an HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[20]
   Chromatographic separation is typically achieved on a C18 reversed-phase column.[20]
- Quantification: The concentration of Cornuside is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.[20]

#### Conclusion

**Cornuside** is a promising natural compound with well-documented physicochemical properties and a range of biological activities. Its anti-inflammatory, antioxidant, and neuroprotective effects, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutics. This guide provides a comprehensive foundation for researchers and professionals to advance the scientific understanding and potential clinical applications of **Cornuside**.

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